ITI-214

PDE1 inhibitor Selectivity profile Enzymatic assay

Non-selective PDE inhibitors confound PDE1 mechanistic studies with off-target effects. ITI-214 (Lenrispodun) is the definitive picomolar PDE1 inhibitor (Ki = 58 pM) offering >1,000-fold selectivity over all other PDE families, ensuring target-specific, reproducible data. • Ki = 58 pM for PDE1; >1,000-fold selectivity vs PDE4D (Ki = 33 nM) and other PDEs • CNS-penetrant (Kp = 0.7); orally bioavailable; enhances memory in NOR paradigm at ≥3 mg/kg p.o. • Clinically evaluated in Phase 2 for Parkinson's disease and HFrEF; known human safety benchmark Supplied as ≥98% pure solid powder. In stock for immediate global dispatch.

Molecular Formula C29H26FN7O
Molecular Weight 507.6 g/mol
CAS No. 1160521-50-5
Cat. No. B560036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITI-214
CAS1160521-50-5
Molecular FormulaC29H26FN7O
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O
InChIInChI=1S/C29H26FN7O/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3/t22-,23+/m1/s1
InChIKeyBBIPVJCGIASXJB-PKTZIBPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ITI-214 (Lenrispodun) Overview


ITI-214 (Lenrispodun) is an orally bioavailable, CNS-penetrant small molecule that acts as a highly potent and selective inhibitor of phosphodiesterase 1 (PDE1), a calcium/calmodulin-dependent enzyme that degrades the second messengers cAMP and cGMP [1]. The compound demonstrates picomolar affinity (Ki = 58 pM) for PDE1 and exhibits exceptional selectivity against all other PDE families and a broad panel of off-target proteins [2]. ITI-214 is currently under clinical investigation for Parkinson's disease, heart failure with reduced ejection fraction (HFrEF), and schizophrenia [3]. Its unique mechanism of action, whereby PDE1 inhibition is calcium-dependent and therefore self-limiting, distinguishes it from other PDE inhibitors and offers a targeted approach to restoring cyclic nucleotide signaling in pathologically overactive neurons and microglia [4].

ITI-214 Substitution Risks


While several PDE inhibitors exist across different families (e.g., PDE5 inhibitors like sildenafil, or broad-spectrum PDE inhibitors), and other PDE1 inhibitors are in development, generic substitution with these alternatives is scientifically invalid for research targeting PDE1-mediated pathways. The PDE superfamily comprises 11 distinct families with diverse tissue distributions and physiological roles. Non-selective PDE inhibitors introduce confounding off-target effects that obscure experimental results. For instance, PDE5 inhibitors (sildenafil IC50 = 0.0035 µM for PDE5) exhibit measurable cross-reactivity with PDE1 (sildenafil IC50 = 0.281 µM), confounding studies of CNS or cardiac function [1]. Furthermore, the specific calcium-dependent activation of PDE1 means that its inhibition selectively targets pathologically overactive cells while sparing basal signaling, a therapeutic window not achievable with non-selective inhibitors or inhibitors of constitutively active PDEs [2]. Therefore, for precise mechanistic studies of PDE1's role in cognition, neuroinflammation, or cardiac contractility, ITI-214's unmatched selectivity profile is essential to ensure data integrity and reproducible findings.

ITI-214 Quantitative Evidence


PDE1 Affinity and Selectivity Profile

ITI-214 demonstrates picomolar affinity for PDE1 (Ki = 58 pM) with >1,000-fold selectivity over the nearest other PDE family, PDE4D. In direct comparison, the commonly used PDE5 inhibitor sildenafil exhibits an IC50 of 0.281 µM for PDE1, which is approximately 4,800-fold less potent than ITI-214's Ki. This vast difference in potency and selectivity profile is critical for experiments requiring specific PDE1 inhibition without confounding off-target effects on other PDE families [1].

PDE1 inhibitor Selectivity profile Enzymatic assay

Off-Target Selectivity Profile

In a comprehensive selectivity screen against a 70-substrate diversity panel (including neurotransmitter receptors, ion channels, and transporters) at a concentration 300,000-fold above its Ki for PDE1A (10 µM), ITI-214 showed >50% binding to only 4 of 70 targets. This indicates an exceptionally clean off-target profile, significantly reducing the risk of confounding biological effects in experimental models compared to less selective PDE1 inhibitors or broad-spectrum PDE inhibitors [1].

Off-target effects Selectivity panel Drug safety

Cognitive Enhancement in Novel Object Recognition

Oral administration of ITI-214 (0.1-10 mg/kg) significantly enhanced memory acquisition, consolidation, and retrieval in the rat novel object recognition (NOR) paradigm, a standard preclinical model for cognitive function. A minimum effective dose of 3 mg/kg was identified for memory enhancement. This robust and broad efficacy across memory phases contrasts with other PDE1 inhibitors like vinpocetine, which often show more modest or variable effects and lower potency in similar cognitive models [1].

Cognitive enhancement Novel object recognition In vivo efficacy

Clinical Safety in Parkinson's Disease

In a Phase 1/2 clinical trial in patients with Parkinson's disease, ITI-214 demonstrated a favorable safety profile with early signs of motor symptom improvement. Treatment-emergent adverse events were reported in 46.7% of patients on ITI-214 compared to 20% on placebo. Importantly, there were no serious adverse events, and most events were mild. This clinical data provides a crucial benchmark for human tolerability and safety, which is essential for researchers planning translational studies or considering ITI-214 for in vivo work where human safety data is a key selection criterion [1].

Parkinson's disease Clinical trial Safety

Calcium-Dependent Anti-Inflammatory Mechanism

RNA-Seq analysis revealed that ITI-214 regulates a distinct set of inflammatory genes in LPS-stimulated microglia compared to a PDE4 inhibitor (rolipram). While both compounds exhibit anti-inflammatory effects, their transcriptomic signatures are different, indicating a unique mechanism of action for PDE1 inhibition. This is attributed to the calcium-dependent activation of PDE1, which restricts its inhibition to pathologically overactive cells, offering a potential therapeutic advantage by preserving basal cyclic nucleotide signaling in healthy cells [1].

Neuroinflammation Microglia Mechanism of action

CNS Penetration and Pharmacokinetics

ITI-214 demonstrates good brain penetration with a brain-to-plasma ratio (Kp) of 0.7 in rats, confirming its suitability for in vivo CNS studies. The compound also exhibits a meaningful half-life (approximately 1.5 hours) following oral administration, supporting convenient dosing schedules for behavioral and chronic disease models. These pharmacokinetic properties are essential for achieving target engagement in the brain and are superior to many earlier PDE1 inhibitors that suffer from poor CNS penetration [1].

Blood-brain barrier CNS penetration Pharmacokinetics

ITI-214 Research Applications


PDE1-Mediated Cognitive Enhancement

Leverage ITI-214's robust and dose-dependent efficacy in the novel object recognition (NOR) paradigm (minimum effective dose 3 mg/kg, p.o.) and its broad effective dose range (0.1-10 mg/kg) to investigate the role of PDE1 in memory acquisition, consolidation, and retrieval. The compound's CNS penetration (Kp = 0.7) and favorable pharmacokinetics support oral dosing in chronic cognitive impairment models [1].

Calcium-Dependent Neuroinflammation in Microglia

Utilize ITI-214 as a selective PDE1 inhibitor to dissect the unique, calcium-dependent anti-inflammatory pathways in microglia. RNA-Seq data confirms that its transcriptomic signature is distinct from PDE4 inhibitors, enabling precise interrogation of PDE1's specific role in neuroinflammatory processes relevant to Parkinson's and Alzheimer's diseases [2].

Cardiovascular Target Validation

Given ITI-214's clinical investigation in heart failure with reduced ejection fraction (HFrEF) and its demonstrated hemodynamic effects in humans, this compound serves as a validated tool for preclinical studies exploring PDE1 inhibition in cardiac contractility and vasodilation. Its high selectivity over PDE5 and other PDE families ensures that observed cardiovascular effects are on-target [3].

Translational Parkinson's Disease Studies

Capitalize on ITI-214's established clinical safety and tolerability profile in Parkinson's disease patients to design translational experiments with a compound that has a known human safety benchmark. The early signals of motor symptom improvement in Phase 1/2 trials provide a compelling rationale for further preclinical and clinical investigation in movement disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for ITI-214

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.